Amn082 dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

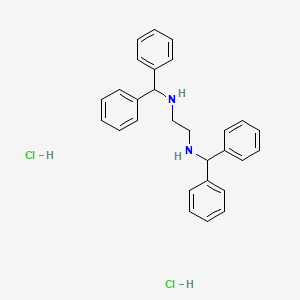

AMN 082 二盐酸盐的合成涉及将 N,N'-双(二苯甲基)乙烷-1,2-二胺与两摩尔当量的盐酸结合 . 反应条件通常需要温和加热和超声处理以确保适当的溶解度和反应完成 .

工业生产方法

AMN 082 二盐酸盐的工业生产方法没有广泛记录。 该化合物是在实验室中为研究目的合成的,该过程涉及标准有机合成技术,包括使用合适的溶剂和纯化方法,例如重结晶 .

化学反应分析

反应类型

AMN 082 二盐酸盐主要由于二胺官能团的存在而进行取代反应。 它也可以与各种金属离子形成配合物 .

常用试剂和条件

涉及 AMN 082 二盐酸盐的反应中常用的试剂包括盐酸、有机溶剂如二甲亚砜(DMSO)和乙醇 . 反应通常在温和条件下进行,并进行温和加热和超声处理以增强溶解度 .

形成的主要产物

科学研究应用

Neuropharmacological Research

Mechanism of Action:

AMN082 functions primarily as an allosteric agonist for mGluR7, influencing neurotransmitter release and synaptic plasticity. It has been shown to modulate GABA and glutamate levels in critical brain regions such as the nucleus accumbens and amygdala, which are pivotal in reward processing and emotional regulation .

Key Findings:

- Cocaine Reward Modulation: AMN082 has been demonstrated to inhibit the rewarding effects of cocaine in rodent models. Systemic administration (1-20 mg/kg) significantly reduced cocaine-induced self-administration, indicating its potential as a therapeutic agent for addiction .

- Anxiolytic Effects: Studies have indicated that AMN082 can induce both anxiolytic and anxiogenic-like effects depending on the dosage and context of administration. This duality highlights its complex role in anxiety modulation .

Behavioral Studies

Impact on Alcohol Consumption:

Research has shown that AMN082 can effectively reduce ethanol consumption and preference in rats. In controlled experiments, doses of 10 mg/kg significantly decreased alcohol intake during the initial hours post-administration, suggesting its potential utility in addressing alcohol use disorders .

Table: Effects of AMN082 on Ethanol Consumption

| Dose (mg/kg) | Time Frame | Ethanol Consumption (g/kg) | Preference Ratio |

|---|---|---|---|

| 0 (Control) | 4 hours | 4.5 | 0.75 |

| 10 | 4 hours | 2.0 | 0.25 |

| 20 | 4 hours | 3.5 | 0.50 |

Case Studies and Experimental Applications

Case Study: Cocaine Self-Administration

In a study assessing the effects of AMN082 on cocaine self-administration, researchers found that microinjections into the nucleus accumbens significantly inhibited cocaine reward behaviors without affecting general locomotion . This specificity suggests that AMN082 may serve as a targeted intervention for substance use disorders.

Case Study: Anxiety and Depression Models

AMN082's ability to modulate anxiety-like behaviors was evaluated using various rodent models. The compound exhibited antidepressant-like effects while also revealing anxiogenic properties at certain doses, thereby complicating its therapeutic profile but also expanding its research applications in mood disorders .

Implications for Future Research

The multifaceted effects of AMN082 dihydrochloride underscore its potential as a valuable tool in neuropharmacological research:

- Neuropsychiatric Disorders: Given its modulation of neurotransmitter systems, further exploration into its efficacy for treating conditions such as anxiety, depression, and addiction is warranted.

- Synaptic Plasticity: Understanding how AMN082 influences synaptic transmission could provide insights into learning and memory processes.

作用机制

相似化合物的比较

AMN 082 二盐酸盐对其对 mGluR7 的选择性是独一无二的,这使其有别于其他代谢型谷氨酸受体激动剂 . 类似的化合物包括:

L-AP4(L-2-氨基-4-磷酰基丁酸): III 组 mGluRs 的非选择性激动剂,包括 mGluR4、mGluR6、mGluR7 和 mGluR8.

DCG-IV((2S,2’R,3’R)-2-(2’,3’-二羧基环丙基)甘氨酸: II 组 mGluRs 的选择性激动剂,包括 mGluR2 和 mGluR3.

LY354740((1S,2S,5R,6S)-2-氨基双环[3.1.0]己烷-2,6-二羧酸: II 组 mGluRs 的选择性激动剂.

属性

CAS 编号 |

97075-46-2 |

|---|---|

分子式 |

C28H29ClN2 |

分子量 |

429.0 g/mol |

IUPAC 名称 |

N,N'-dibenzhydrylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C28H28N2.ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-30H,21-22H2;1H |

InChI 键 |

OQWHMBBNPNSOAZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |

规范 SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

外观 |

Solid powder |

Pictograms |

Irritant; Environmental Hazard |

同义词 |

AMN 082; AMN-082; AMN082; N,N'-bis[di(phenyl)methyl]ethane-1,2-diamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。